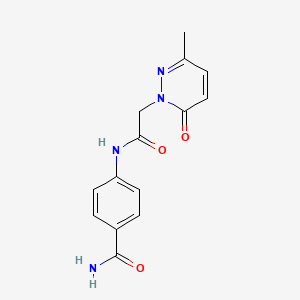

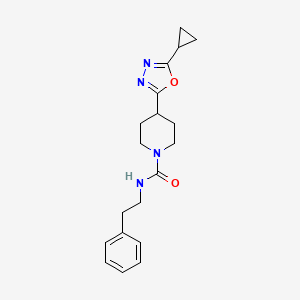

4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)] acetate was reacted with hydrazine hydrate in a microwave reactor . After cooling, the product precipitated and was recrystallized in absolute ethanol .Molecular Structure Analysis

The molecular structure of MOB is complex, with a pyridazinone ring attached to a benzamide group. The exact structure would need to be determined through methods such as X-ray diffraction .Physical And Chemical Properties Analysis

MOB has a molecular weight of 286.291. Other physical and chemical properties such as melting point, solubility, and stability would need to be determined experimentally or through further literature search.Scientific Research Applications

Synthesis and Utility in Heterocyclic Compounds Creation

- The synthesis of a new class of pyridazin-3-one derivatives has been detailed, demonstrating a method for creating fused azines and other heterocyclic compounds from active methylene compounds. This synthesis route highlights the versatility and potential utility of pyridazine derivatives in the development of biologically active compounds, including those with potential pharmacological applications (Ibrahim & Behbehani, 2014).

Antioxidant Studies

- Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Pharmaceutical Importance

- A review of the synthesis and pharmaceutical importance of 2H-1,4-pyridoxazin-3-(4H)-ones derivatives emphasizes their broad utility in designing biologically active compounds. These compounds range in application from anti-inflammatory and analgesic to bactriostatic and fungistatic agents, underscoring the chemical versatility and potential for therapeutic use (Amardeep, 2013).

Electrophilic Amination and Derivative Synthesis

- Studies on the electrophilic amination of amino acids have led to efficient preparation methods for N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. These methods provide a foundation for the synthesis of diverse pyridazine derivatives, further expanding the potential applications in pharmaceuticals and agrochemicals (Hannachi et al., 2004).

Future Directions

properties

IUPAC Name |

4-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-2-7-13(20)18(17-9)8-12(19)16-11-5-3-10(4-6-11)14(15)21/h2-7H,8H2,1H3,(H2,15,21)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZLEVOZRPWCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)

![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)

![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)